molecular formula C15H15N3O3 B246399 N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide

N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide

货号 B246399
分子量: 285.3 g/mol
InChI 键: ZAGBWNMGCNYTIF-MHWRWJLKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide, also known as FFA-1 agonist, is a compound that has gained attention in recent years due to its potential therapeutic applications. This compound has been studied for its ability to activate the free fatty acid receptor 1 (FFA-1), which plays a crucial role in regulating glucose and lipid metabolism.

作用机制

N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist works by binding to and activating the N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide receptor, which is primarily expressed in pancreatic beta cells and adipose tissue. Activation of the N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide receptor leads to the release of insulin and the inhibition of lipolysis, which results in improved glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist has been shown to have several biochemical and physiological effects. In animal models of diabetes and obesity, N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce body weight. N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

实验室实验的优点和局限性

One advantage of using N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist in lab experiments is its specificity for the N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide receptor. This allows researchers to study the effects of N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide activation without the confounding effects of activating other receptors. However, one limitation of using N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist is its limited availability, which may make it difficult for researchers to obtain sufficient quantities for their experiments.

未来方向

There are several future directions for the study of N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist. One area of research is the development of more potent and selective N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonists. Another area of research is the investigation of the long-term effects of N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist on glucose and lipid metabolism. Additionally, the potential therapeutic applications of N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist in the treatment of inflammatory diseases and other metabolic disorders warrant further investigation.

合成方法

The synthesis of N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist involves several steps, including the reaction of 2-furylhydrazine with 2-methyl-2-oxo-1,3-dioxolane-4-carboxylic acid ethyl ester to form the intermediate compound. The intermediate compound is then reacted with 4-chlorobenzoyl chloride to yield the final product, N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist.

科学研究应用

N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist has been extensively studied for its potential therapeutic applications. Several studies have shown that N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist can improve glucose and lipid metabolism in animal models of diabetes and obesity. N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide agonist has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as Crohn's disease and rheumatoid arthritis.

属性

分子式

C15H15N3O3

分子量

285.3 g/mol

IUPAC 名称

N-[1-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1-oxopropan-2-yl]benzamide

InChI

InChI=1S/C15H15N3O3/c1-11(17-15(20)12-6-3-2-4-7-12)14(19)18-16-10-13-8-5-9-21-13/h2-11H,1H3,(H,17,20)(H,18,19)/b16-10+

InChI 键

ZAGBWNMGCNYTIF-MHWRWJLKSA-N

手性 SMILES

CC(C(=O)N/N=C/C1=CC=CO1)NC(=O)C2=CC=CC=C2

SMILES

CC(C(=O)NN=CC1=CC=CO1)NC(=O)C2=CC=CC=C2

规范 SMILES

CC(C(=O)NN=CC1=CC=CO1)NC(=O)C2=CC=CC=C2

溶解度

42.8 [ug/mL]

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。